Benzyl(chloro)stannane Benzyl(chloro)stannane
Brand Name: Vulcanchem
CAS No.: 66534-98-3
VCID: VC19377675
InChI: InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1
SMILES:
Molecular Formula: C7H7ClSn
Molecular Weight: 245.29 g/mol

Benzyl(chloro)stannane

CAS No.: 66534-98-3

Cat. No.: VC19377675

Molecular Formula: C7H7ClSn

Molecular Weight: 245.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(chloro)stannane - 66534-98-3

Specification

CAS No. 66534-98-3
Molecular Formula C7H7ClSn
Molecular Weight 245.29 g/mol
IUPAC Name benzyl(chloro)tin
Standard InChI InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1
Standard InChI Key LBSWONDCVLHCCM-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C[Sn]Cl

Introduction

Structural and Molecular Characteristics of Benzyl(chloro)stannane

The molecular structure of benzyl(chloro)stannane is defined by a central tin atom coordinated to one benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and three chlorine atoms. X-ray crystallographic studies of analogous organotin compounds, such as the tin(IV) complex reported by Mun Lee et al., reveal tetrahedral geometry around the tin center, with bond lengths and angles consistent with sp³ hybridization . For benzyl(chloro)stannane, the Sn–C bond length is typically ~2.15 Å, while Sn–Cl bonds measure approximately 2.42 Å, as observed in related structures .

The benzyl group contributes aromatic stability, while the chlorine atoms enhance the electrophilicity of the tin center, facilitating nucleophilic substitution reactions. Nuclear magnetic resonance (NMR) spectroscopy (119Sn^{119}\text{Sn}) provides further insights into the electronic environment, with chemical shifts ranging from δ −200 to −400 ppm, indicative of a high-coordination state .

Synthesis and Purification Methods

Benzyl(chloro)stannane is typically synthesized via the reaction of benzylmagnesium chloride (C6H5CH2MgCl\text{C}_6\text{H}_5\text{CH}_2\text{MgCl}) with tin tetrachloride (SnCl4\text{SnCl}_4) in anhydrous ether solvents. The general reaction proceeds as follows:

SnCl4+C6H5CH2MgClC6H5CH2SnCl3+MgCl2\text{SnCl}_4 + \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SnCl}_3 + \text{MgCl}_2

This method yields technical-grade benzyl(chloro)stannane, which often contains impurities such as dibenzyltin dichloride or residual benzyl chloride. High-performance liquid chromatography (HPLC) with photodiode array detection has been employed to separate and quantify these impurities, achieving detection limits as low as 11 ng/mL for dichlorotoluene derivatives .

Purification strategies include fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) or recrystallization from nonpolar solvents. The compound’s sensitivity to hydrolysis necessitates inert atmosphere handling, as moisture exposure leads to decomposition into benzyl alcohol and tin oxychlorides .

Physicochemical Properties

Benzyl(chloro)stannane exhibits distinct physical and chemical properties critical to its reactivity:

PropertyValueSource
Molecular Weight316.19 g/mol
Density1.82 g/cm³ (estimated)
Melting PointNot reported (decomposes)
Boiling PointSublimes at 120°C (0.5 mmHg)
SolubilitySoluble in THF, DCM, ether

Applications in Organic Synthesis

Role in the Stille Reaction

Benzyl(chloro)stannane serves as a precursor in the Stille reaction, a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organostannanes and organic electrophiles . For example, coupling with aryl halides yields biaryl structures:

Ar–X+C6H5CH2SnCl3Pd(0)Ar–CH2C6H5+SnCl3X\text{Ar–X} + \text{C}_6\text{H}_5\text{CH}_2\text{SnCl}_3 \xrightarrow{\text{Pd(0)}} \text{Ar–CH}_2\text{C}_6\text{H}_5 + \text{SnCl}_3\text{X}

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the stannane and reductive elimination to form the desired product .

Catalytic and Stoichiometric Uses

In addition to cross-coupling, benzyl(chloro)stannane participates in radical reactions and tin-lithium exchanges. Its trichlorostannane moiety acts as a leaving group in nucleophilic substitutions, enabling the synthesis of benzylated aromatics and heterocycles .

Recent Advances and Future Directions

Recent crystallographic studies have resolved the structure of tin(IV) complexes derived from benzyl(chloro)stannane, revealing intermolecular interactions that influence catalytic activity . Innovations in green chemistry aim to replace traditional organotin reagents with less toxic alternatives, though benzyl(chloro)stannane remains indispensable in niche applications requiring high selectivity.

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